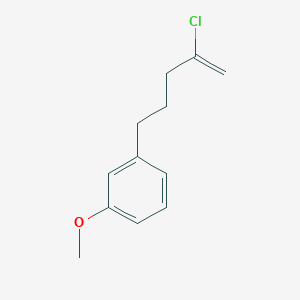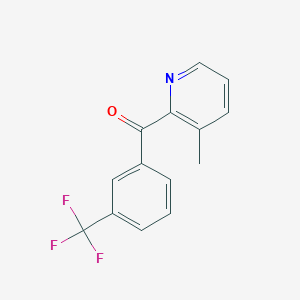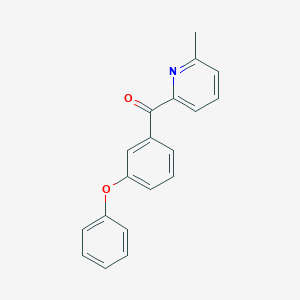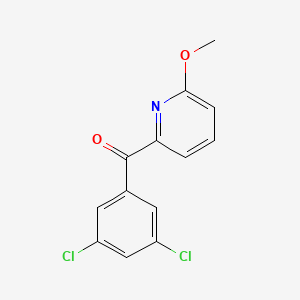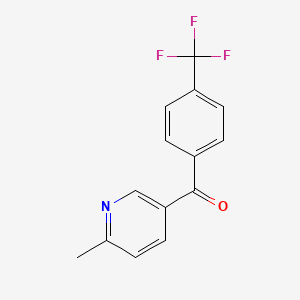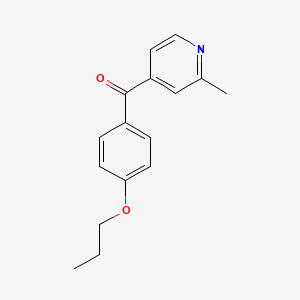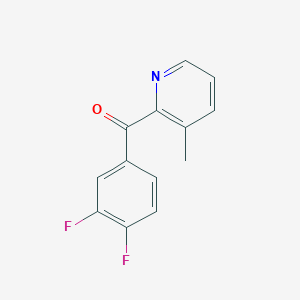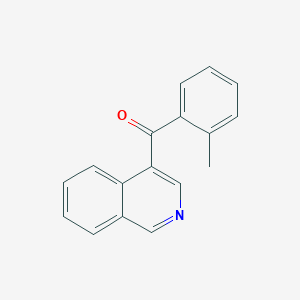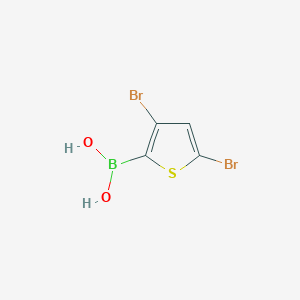
5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
5-Methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, as part of the 1,2,3-triazole derivatives family, has attracted significant interest in scientific research due to its versatile biological activities and potential applications in drug development. Triazole derivatives are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis of 1,2,3-triazole derivatives using eco-friendly procedures has been a focus of recent studies, aiming at more efficient and sustainable methods that consider green chemistry principles. These compounds have been explored for their potential in addressing new diseases, with an emphasis on finding new prototypes for emerging health challenges, such as antibiotic-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Chemical Synthesis Advancements
Advancements in the chemical synthesis of 1,2,3-triazoles, including this compound, have led to the development of novel compounds with improved pharmacological profiles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the click chemistry approach, has been instrumental in the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This method provides a straightforward and efficient pathway to synthesize triazole derivatives with potential therapeutic applications, offering advantages such as shorter reaction times, higher yields, and easier work-up compared to traditional synthesis methods (de Souza et al., 2019).
Corrosion Inhibition Properties
In addition to their biological activities, 1,2,3-triazole derivatives, including the specific compound , have been explored for their corrosion inhibition properties. These compounds have shown efficacy as molecular well-defined corrosion inhibitors for various metals and their alloys in aggressive media. The application of 1,2,3-triazole derivatives in corrosion inhibition underscores their versatility and potential for industrial applications, highlighting their role in protecting metal surfaces from corrosive environments (Hrimla et al., 2021).
Antimicrobial Activity
The antimicrobial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, including those derived from this compound, against Staphylococcus aureus has been a subject of recent studies. These compounds have been identified as potential candidates for developing new antimicrobial agents to combat drug-resistant bacterial infections. The hybrid molecules exhibit dual or multiple mechanisms of action, enhancing their effectiveness against various clinically significant organisms (Li & Zhang, 2021).
Eigenschaften
IUPAC Name |
5-methyl-1-(4-phenylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-15(16(20)21)17-18-19(11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOBTXOXIEISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


